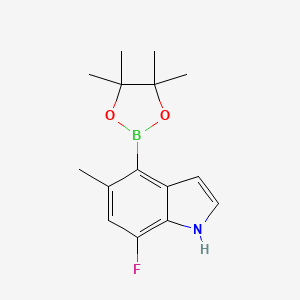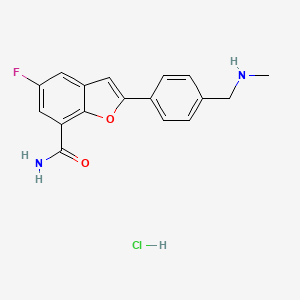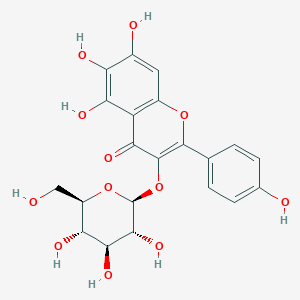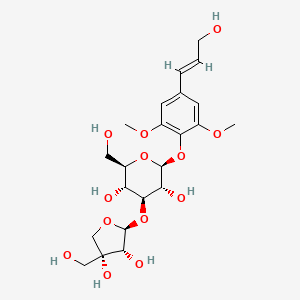
Tinosinen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tinosinen is a compound isolated from the stems of Tinospora sinensis , a plant commonly known as “Shen Jin Teng” in Chinese. This plant has been traditionally used in China for various medicinal purposes, including treating rheumatism, pain, and lumbar muscle strain. Pharmacological studies have highlighted its anti-inflammatory, immunomodulatory, and antidiabetic activities .
Molecular Structure Analysis
- The 1H-NMR spectrum of Tinosinen reveals two sets of ABC-type trisubstituted aromatic proton signals at specific chemical shifts .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Chemical Composition and Alpha-Glucosidase Inhibition
Tinospora sinensis, a plant species from which Tinosinen is derived, contains compounds like clerodane diterpene glycosides and cadinane sesquiterpene glycoside, as identified in a study by Li et al. (2007). These compounds have shown inhibitory activities against alpha-glucosidase, an enzyme involved in carbohydrate digestion (Li, Wei, Fu, & Koike, 2007).
2. Nitric Oxide Inhibition and Antioxidant Properties
Bui Thi Thao Anh et al. (2022) isolated various compounds from Tinospora sinensis, including phenylpropanoid glycoside and others, which exhibited significant inhibitory activity on nitric oxide production. This suggests potential anti-inflammatory and antioxidant applications (Bui Thi Thao Anh et al., 2022).
3. Cytotoxic Effects on Cancer Cells
Research by Jiang et al. (2017) on Tinospora sinensis revealed the isolation of clerodane diterpenoid glucosides, with some compounds exhibiting mild cytotoxicity against human epithelioid cervical carcinoma (HeLa) cells. This suggests a potential application in cancer therapy (Jiang, Zhang, Liu, Wang, & Liang, 2017).
4. Tin Chemistry and Applications
The book "Tin Chemistry: Fundamentals, Frontiers, and Applications" by Davies et al. (2008) provides a comprehensive overview of modern tin chemistry, discussing its applications in various fields such as organic synthesis, medicine, and materials science (Davies, Gielen, Pannell, & Tiekink, 2008).
properties
IUPAC Name |
(2R,3R,4S,5R,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O13/c1-30-12-6-11(4-3-5-23)7-13(31-2)17(12)34-20-16(27)18(15(26)14(8-24)33-20)35-21-19(28)22(29,9-25)10-32-21/h3-4,6-7,14-16,18-21,23-29H,5,8-10H2,1-2H3/b4-3+/t14-,15-,16-,18+,19+,20+,21+,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFQFJKAHSGCFJ-LJIKAXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)OC3C(C(CO3)(CO)O)O)O)OC)C=CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)OC)/C=C/CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tinosinen | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

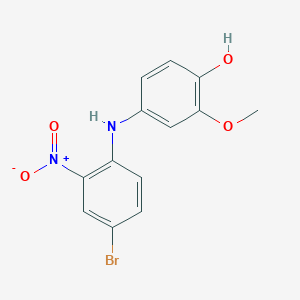

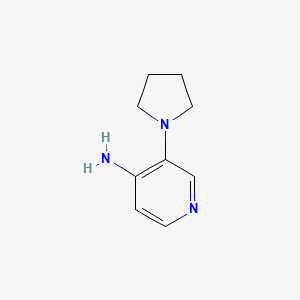
![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)

![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)
![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)

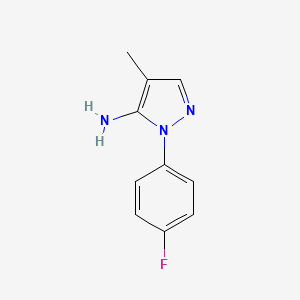
![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)
